O-tert-Butyl-L-tyrosine
Description
Contextualization within Amino Acid Chemistry and Peptide Science
In the vast landscape of amino acid chemistry, L-tyrosine and its derivatives are of significant interest due to the reactive nature of the phenolic hydroxyl group. academie-sciences.fr O-tert-Butyl-L-tyrosine, often abbreviated as H-Tyr(tBu)-OH, is a prime example of how modifying a natural amino acid can expand its utility. nih.govtcichemicals.comtcichemicals.com The introduction of the bulky tert-butyl group serves to mask the reactivity of the hydroxyl group, a crucial feature in the stepwise construction of complex molecules like peptides and proteins. biosynth.comcymitquimica.com
The field of peptide science, which focuses on the synthesis and function of peptides, heavily relies on such "protected" amino acids. chemimpex.com Peptides are chains of amino acids linked by peptide bonds, and their synthesis requires precise control over which functional groups react. The tert-butyl group in this compound acts as a temporary shield, preventing the tyrosine side chain from participating in unwanted reactions during peptide synthesis. caymanchem.com This allows for the sequential addition of other amino acids to build a specific peptide sequence.
Significance as a Protected Amino Acid Building Block in Chemical Synthesis
The primary significance of this compound lies in its role as a protected amino acid building block, particularly in solid-phase peptide synthesis (SPPS). caymanchem.comchemimpex.com SPPS is a cornerstone technique in drug discovery and development, enabling the efficient creation of complex peptides. chemimpex.com In this process, the tert-butyl group on the tyrosine side chain provides robust protection that is stable under the conditions required for peptide chain elongation but can be removed under specific, controlled conditions, typically using strong acids like trifluoroacetic acid. academie-sciences.fr
Furthermore, the tert-butyl group enhances the solubility and stability of the amino acid derivative, which can improve reaction efficiency and the purity of the final peptide product. chemimpex.comchemimpex.com This has made this compound and its N-protected forms, such as Boc-O-tert-butyl-L-tyrosine and Fmoc-O-tert-butyl-L-tyrosine, indispensable tools for chemists. chemimpex.comchemimpex.com These N-protected variants allow for a highly controlled and selective process of peptide bond formation. cymitquimica.comchemimpex.com
Table 1: Key Protected Forms of this compound in Chemical Synthesis
| Compound Name | Abbreviation | Protecting Group(s) | Key Application |
|---|---|---|---|
| This compound | H-Tyr(tBu)-OH | tert-Butyl (side chain) | Starting material for further derivatization |
| Boc-O-tert-butyl-L-tyrosine | Boc-Tyr(tBu)-OH | Boc (N-terminus), tert-Butyl (side chain) | Solid-Phase Peptide Synthesis (Boc-strategy) |
| Fmoc-O-tert-butyl-L-tyrosine | Fmoc-Tyr(tBu)-OH | Fmoc (N-terminus), tert-Butyl (side chain) | Solid-Phase Peptide Synthesis (Fmoc-strategy) |
Evolution of Research Applications in Biomedical and Materials Sciences
The utility of this compound has expanded beyond its foundational role in peptide synthesis, finding applications in broader biomedical and materials science research. In the biomedical field, it serves as a building block in the synthesis of various pharmaceuticals, including peptide-based drugs. chemimpex.comchemimpex.com Its structural similarity to neurotransmitters has also led to its use in the development of drugs targeting neurological disorders. chemimpex.com
A notable advancement in biomedical research is the use of O-tert-butyltyrosine (Tby) as an unnatural amino acid that can be site-specifically incorporated into proteins. acs.org The tert-butyl group acts as an outstanding tag for Nuclear Magnetic Resonance (NMR) spectroscopy, producing a sharp, easily detectable signal. acs.org This has enabled researchers to study high-molecular-weight protein structures and to quantitatively measure ligand binding affinities, even at low concentrations. acs.org
In materials science, derivatives of this compound, such as N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tbu)-OH), have been investigated for their ability to self-assemble into well-defined nanostructures like fibers and spheres. chemrxiv.orgresearchgate.net This self-assembly property opens up possibilities for the fabrication of novel biomaterials with potential applications in areas such as drug delivery and tissue engineering. chemrxiv.orgresearchgate.net The study of how these modified amino acids organize themselves provides a pathway for designing new materials from the bottom up. chemrxiv.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-10-6-4-9(5-7-10)8-11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZIFNXFAFKRKT-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428576 | |
| Record name | O-tert-Butyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18822-59-8 | |
| Record name | O-tert-Butyl-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18822-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-tert-Butyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Tyrosine, O-(1,1-dimethylethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.525 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Advanced Chemical Derivatization of O Tert Butyl L Tyrosine
Strategies for O-tert-Butyl Protection of L-Tyrosine
The introduction of the tert-butyl group onto the phenolic hydroxyl of L-tyrosine is a critical step, yielding a derivative where the side chain is protected from unwanted reactions during subsequent synthetic transformations, particularly in peptide synthesis. This protection is valued for its stability under various conditions and its susceptibility to cleavage by strong acids.
Etherification and Alkylation Reactions for Phenolic Hydroxyl Protection
The primary method for synthesizing O-tert-Butyl-L-tyrosine involves the etherification of the phenolic hydroxyl group of L-tyrosine. This is typically achieved through acid-catalyzed alkylation using isobutylene (B52900) or by nucleophilic substitution with a tert-butyl halide.
A common and effective approach involves the reaction of a suitably protected L-tyrosine derivative with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid. For instance, N-Cbz-L-tyrosine methyl ester can be dissolved in a solvent like dichloromethane, and with the addition of concentrated sulfuric acid, it reacts with isobutene over several days at room temperature to yield the O-tert-butylated product. google.com The tert-butyl group provides significant steric hindrance, effectively shielding the phenolic hydroxyl group. cymitquimica.com This derivative is a biostable, hydrophobic compound used in the synthesis of peptides and proteins. biosynth.com
An alternative, though sometimes less efficient, method involves the nucleophilic substitution reaction between an N-protected L-tyrosine ester and an alkyl halide. However, reports indicate that the yield for such reactions can be quite low. google.com
| Method | Starting Material | Reagents | Solvent | Conditions | Product | Reference |
| Acid-catalyzed Alkylation | N-Cbz-L-tyrosine methyl ester (Z-L-Tyr-OMe) | Isobutene, H₂SO₄ | Dichloromethane (CH₂Cl₂) | Normal temperature, 1-10 days | N-Cbz-O-tert-butyl-L-tyrosine methyl ester (Z-L-Tyr(tBu)-OMe) | google.com |
Enantioselective Synthesis and Chiral Purity Control
Maintaining the chiral integrity of the L-enantiomer is paramount during the synthesis of this compound and its derivatives. The generation of the D-enantiomer is an undesirable side reaction that can complicate purification and compromise the biological activity of the final product, such as a peptide. google.com
Several strategies are employed to ensure high enantiomeric purity. One patented method describes a synthetic pathway designed specifically to avoid the generation of the enantiomeric impurity, N-(9-fluorenylmethoxycarbonyl)-O-tertiary butyl-D-Tyrosine. google.com The process involves a multi-step synthesis starting from L-tyrosine, with careful control of reaction conditions at each stage to prevent racemization. google.com
Chiral High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for controlling and verifying the enantiomeric purity of the final product. Methods have been developed that utilize a chiral stationary phase, such as teicoplanin-bonded columns, to separate the L- and D-enantiomers of O-tert-butyl-tyrosine and its derivatives. google.com For example, O-(2'-[18F]fluoroethyl)-L-tyrosine ([18F]FET), synthesized from a chiral precursor, has its enantiomeric purity confirmed by HPLC, with values reported to be as high as 94-97%. researchgate.netresearchgate.net This rigorous quality control ensures that the product meets the high purity standards required for its applications. google.comresearchgate.net
N-Terminal Protection Strategies
Fluorenylmethyloxycarbonyl (Fmoc) Derivatization
The Fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, making it a cornerstone of modern solid-phase peptide synthesis (SPPS). chemimpex.com The synthesis of Fmoc-O-tert-Butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH) is a key step for incorporating this protected amino acid into peptide chains.
The derivatization is typically achieved by reacting this compound (L-Tyr(tBu)) with an Fmoc-donating reagent. A common method involves dissolving L-Tyr(tBu) in an aqueous solution with a base like sodium carbonate (Na₂CO₃) and a solvent such as tetrahydrofuran (B95107) (THF), followed by the addition of 9-fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu). google.com The reaction pH is maintained between 8 and 10. google.com Another approach involves suspending this compound in dioxane and performing an acylation reaction with fluorenylmethyloxycarbonyl azide, followed by extraction and recrystallization. chemicalbook.com The resulting Fmoc-Tyr(tBu)-OH is a crucial building block for creating complex peptide structures and developing peptide-based therapeutics. chemimpex.compubcompare.ai
| Reagent | Base/Solvent System | pH | Key Steps | Product | Reference |
| Fmoc-OSu | Na₂CO₃ / Water, THF | 8-10 | Reaction, acidification, extraction, crystallization | Fmoc-Tyr(tBu)-OH | google.com |
| Fmoc-azide | Dioxane | 9-10 (during extraction) | Acylation, extraction with ethyl acetate, recrystallization | Fmoc-Tyr(tBu)-OH | chemicalbook.com |
tert-Butyloxycarbonyl (Boc) Derivatization
The tert-Butyloxycarbonyl (Boc) group is an acid-labile protecting group, widely used in an alternative, "Boc-SPPS," strategy. cymitquimica.com The synthesis of N-Boc-O-tert-butyl-L-tyrosine (Boc-Tyr(tBu)-OH) involves the introduction of the Boc group onto the amino function of this compound.
This is generally accomplished by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride) in the presence of a base. rsc.org For example, L-tyrosine can first be treated with Boc anhydride (B1165640) and potassium carbonate (K₂CO₃) in a water/dioxane mixture to yield Boc-L-tyrosine. rsc.org Subsequent protection of the hydroxyl group and hydrolysis yields the final product. The dual protection with tert-butyl groups on both the side chain and the N-terminus results in a highly stable derivative that is soluble in many organic solvents but insoluble in water. nordmann.globalfishersci.fi This compound is a key reagent for introducing N-terminal tyrosine residues in Boc solid-phase peptide synthesis and is used extensively in pharmaceutical research to enhance the stability and bioavailability of drug candidates. chemimpex.comsigmaaldrich.com
| Starting Material | Reagent | Base/Solvent System | Key Steps | Product | Reference |
| L-Tyrosine | Di-tert-butyl dicarbonate (Boc₂O) | K₂CO₃ / Water, Dioxane | N-protection, followed by side-chain protection | Boc-Tyr(tBu)-OH | rsc.org |
| L-Tyrosine | Boc anhydride, 2,6-dichlorobenzyl bromide | Na₂CO₃, Acidic conditions | Sequential N-protection and O-alkylation | Boc-Tyr(2,6-Cl₂-Bzl)-OH |
Carbobenzoxy (Cbz) Derivatization
The Carbobenzoxy (Cbz or Z) group is another important N-terminal protecting group, removable by catalytic hydrogenolysis. The synthesis of N-Cbz-O-tert-butyl-L-tyrosine (Cbz-Tyr(tBu)-OH) is an essential step for its use in specific synthetic schemes, often in solution-phase peptide synthesis or as an intermediate for other derivatives.
The synthesis can be initiated by reacting L-tyrosine methyl ester hydrochloride with benzyl (B1604629) chloroformate (Z-Cl) in the presence of a base like sodium carbonate to yield Z-L-Tyr-OMe. google.com This intermediate is then O-tert-butylated as described previously, followed by saponification of the methyl ester to give the final Cbz-protected acid. google.com An alternative route starts with the sequential protection of L-tyrosine, first protecting the amino group with benzyl chloroformate, followed by esterification, and then alkylation of the phenolic hydroxyl with tert-butyl α-bromoacetate. The Cbz-protected derivative is often isolated as a dicyclohexylamine (B1670486) (DCHA) salt to improve its crystallinity and handling. chemicalbook.com
| Starting Material | Reagent | Key Intermediates | Final Steps | Product | Reference |
| L-Tyrosine methyl ester HCl | Benzyl chloroformate (Z-Cl) | Z-L-Tyr-OMe, Z-L-Tyr(tBu)-OMe | Saponification | Cbz-Tyr(tBu)-OH | google.com |
| L-Tyrosine | Benzyl chloroformate, Benzyl bromide, tert-butyl α-bromoacetate | Cbz-L-Tyr-OBn | O-alkylation, hydrogenolysis | Cbz-Tyr(tBu)-OH |
C-Terminal Functionalization and Esterification
The C-terminal carboxylic acid of this compound is a key site for chemical modification, enabling its incorporation into peptide chains and the synthesis of various ester derivatives. Esterification not only protects the carboxyl group during synthesis but can also modulate the compound's physicochemical properties, such as solubility and bioavailability. chemimpex.com
The synthesis of this compound tert-butyl ester is a common strategy to protect the C-terminus, particularly in solid-phase peptide synthesis. chemimpex.comresearchgate.net This double-protected tyrosine derivative, with both the phenolic hydroxyl and the carboxylic acid masked by bulky tert-butyl groups, is a versatile building block for creating complex peptides. chemimpex.comacs.org The tert-butyl ester group enhances solubility and stability, making it an excellent choice for various synthetic applications. chemimpex.com The synthesis of L-tyrosine tert-butyl ester can be achieved by reacting L-tyrosine with isobutene in the presence of a strong acid catalyst. Further protection of the amino group, for instance with a Boc group, can then be carried out. nih.gov The resulting compound, (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate, can then be used in subsequent synthetic steps. nih.gov
For example, a method for preparing N-(9-fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine involves a multi-step synthesis starting from L-tyrosine, which is first converted to its methyl ester hydrochloride. google.com This is followed by protection of the amino group, tert-butylation of the hydroxyl group, saponification of the methyl ester, and finally, introduction of the Fmoc protecting group. google.com
The tert-butyl ester of this compound is also commercially available as its hydrochloride salt and is widely used in pharmaceutical development and peptide synthesis. chemimpex.com
Table 1: Synthesis of tert-Butyl Esters
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| L-tyrosine | Isobutene, strong acid | L-tyrosine tert-butyl ester | nih.gov |
| L-tyrosine tert-butyl ester | Boc₂O, NaHCO₃, MeOH/H₂O | (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate | nih.gov |
Advanced Functionalization and Analog Synthesis
Beyond standard peptide synthesis, this compound serves as a scaffold for creating advanced derivatives with specialized functions. These modifications are designed to introduce novel properties, such as spectroscopic handles for biophysical studies or radiolabels for in vivo imaging.
The incorporation of perfluoro-tert-butyl groups into tyrosine derivatives creates powerful spectroscopic probes for ¹⁹F Nuclear Magnetic Resonance (NMR) studies. nih.govresearchgate.netnih.gov The nine chemically equivalent fluorine atoms of the perfluoro-tert-butyl group produce a sharp, intense singlet in the ¹⁹F NMR spectrum, allowing for highly sensitive detection. nih.govnih.govacs.org This feature is particularly advantageous for studying protein structure, function, and interactions at physiologically relevant concentrations. nih.gov
A practical synthesis for Fmoc-perfluoro-tert-butyl tyrosine has been developed, proceeding in two steps from commercially available Fmoc-4-NH₂-phenylalanine. nih.govresearchgate.netnih.gov The synthesis involves a diazotization reaction followed by a diazonium coupling reaction with perfluoro-tert-butanol. nih.govnih.govacs.org In peptide contexts, perfluoro-tert-butyl tyrosine has been detected by ¹⁹F NMR at concentrations as low as 500 nM in just 30 seconds. nih.govresearchgate.netnih.gov This high sensitivity suggests significant potential for using perfluoro-tert-butyl tyrosine in NMR spectroscopy and even MRI imaging. nih.gov The introduction of the perfluoro-tert-butyl group offers notable spectroscopic advantages due to the nine equivalent fluorines and the absence of coupled protons, leading to a strong, singlet signal. researchgate.net
Table 2: Synthesis of Perfluoro-tert-butyl Tyrosine
| Starting Material | Key Reaction Steps | Product | Application | Reference |
|---|
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry for the rapid diversification of complex molecules like peptides. researchgate.netresearchgate.net Visible-light-mediated photoredox catalysis has emerged as a mild and selective method for C-H functionalization. researchgate.netresearchgate.netnih.gov A recently developed protocol enables the benzylic C-H modification of tyrosine derivatives. researchgate.netresearchgate.net
This method utilizes a radical-cation/deprotonation strategy. researchgate.netresearchgate.net Upon excitation by visible light, a photoredox catalyst oxidizes the tyrosine derivative to a radical cation. researchgate.net Subsequent deprotonation generates a benzylic radical, which can then react with a variety of radical acceptors, such as alkenes, to introduce new functional groups. researchgate.net This approach has demonstrated high yields, chemoselectivity, and a broad tolerance for various functional groups, making it suitable for the late-stage functionalization of complex peptides, drugs, and natural products. researchgate.netresearchgate.net This provides a powerful platform for generating structurally diverse chemical libraries for drug discovery. researchgate.net
Radiolabeled amino acids, including derivatives of tyrosine, are valuable tracers for Positron Emission Tomography (PET), a non-invasive imaging technique used in oncology. researchgate.netsnmjournals.orgsnmjournals.org this compound derivatives serve as key precursors in the synthesis of these PET tracers.
One of the most clinically relevant PET tracers derived from tyrosine is O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET). snmjournals.orgresearchgate.net The synthesis of [¹⁸F]FET often involves the nucleophilic [¹⁸F]fluorination of a protected and activated precursor. snmjournals.orgsnmjournals.org A common precursor is O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl ester. researchgate.netsnmjournals.org The radiosynthesis is typically performed in a one-pot reaction, followed by deprotection to yield the final [¹⁸F]FET tracer. snmjournals.org This method has been optimized for automated synthesis, allowing for routine clinical production with high radiochemical purity. researchgate.net
The development of new precursors and labeling methods is an active area of research. For instance, novel triflate precursors, such as O-(2-trifluoromethanesulfonyloxyethyl)-N-(tert-butoxycarbonyl)-L-tyrosine tert-butyl ester, have been synthesized for the radiolabeling of L-tyrosine. researchgate.net These precursors facilitate the efficient introduction of the ¹⁸F-label. The short half-life of ¹⁸F (approximately 110 minutes) necessitates rapid and efficient radiosynthesis procedures. google.commdpi.com
Table 3: Radiolabeled Tyrosine Derivatives for PET Imaging
| Precursor | Radiolabeling Method | PET Tracer | Key Application | Reference |
|---|---|---|---|---|
| O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl ester | Nucleophilic [¹⁸F]fluorination | O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) | Tumor Imaging | researchgate.netsnmjournals.org |
Applications in Peptide and Protein Chemistry Research
Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. In this method, a peptide chain is assembled sequentially while one end is attached to an insoluble solid support. O-tert-Butyl-L-tyrosine, typically in its Fmoc-protected form (Fmoc-Tyr(tBu)-OH), is a key building block in the widely used Fmoc/tBu orthogonal protection strategy. chemimpex.comontosight.aiiris-biotech.depeptide.com
The primary role of the tert-butyl (tBu) group in SPPS is to act as a semi-permanent protecting group for the reactive hydroxyl (-OH) function of the tyrosine side chain. ontosight.aicreative-peptides.com This protection is crucial because the hydroxyl group can otherwise undergo undesirable reactions, such as acylation, with the activated carboxyl group of the incoming amino acid during the coupling steps. ontosight.aicaymanchem.com Such side reactions would lead to the formation of branched peptides and other impurities, significantly reducing the yield of the desired linear peptide. ontosight.ai
The effectiveness of the tert-butyl group lies in its chemical stability. It is resistant to the basic conditions (typically piperidine) used to remove the temporary fluorenylmethyloxycarbonyl (Fmoc) protecting group from the α-amino group of the growing peptide chain. ontosight.aiiris-biotech.depeptide.com This differential stability, known as orthogonality, allows for the selective deprotection of the N-terminus for chain elongation without affecting the side-chain protection. iris-biotech.depeptide.com The tert-butyl group is only cleaved at the end of the synthesis during the final acidolytic cleavage step, which simultaneously removes the peptide from the solid support resin. iris-biotech.de A strong acid, commonly trifluoroacetic acid (TFA), is used for this final deprotection. iris-biotech.decreative-peptides.com
The Fmoc/tBu strategy is one of the most common orthogonal protection schemes in SPPS. iris-biotech.degoogle.com
Table 1: Orthogonal Protection Scheme in Fmoc-SPPS
| Protecting Group | Functional Group Protected | Deprotection Condition | Stability |
|---|---|---|---|
| Fmoc | α-Amino group | Base (e.g., Piperidine) | Acid-labile |
| tert-Butyl (tBu) | Tyrosine hydroxyl side chain | Strong Acid (e.g., TFA) | Base-stable |
This table illustrates the principle of orthogonality where different protecting groups can be removed under distinct chemical conditions, allowing for controlled peptide synthesis.
The use of this compound significantly contributes to higher yields and purity of synthetic peptides, particularly those with complex or lengthy sequences. chemimpex.comchemimpex.com By effectively preventing side-chain reactions, the formation of deletion and modification-related impurities is minimized. ontosight.ai Furthermore, the presence of the bulky and hydrophobic tert-butyl group can enhance the solubility of the protected peptide chain during synthesis. chemimpex.comchemimpex.com This improved solubility helps to prevent aggregation on the solid support, a common problem that can lead to incomplete reactions and lower yields, especially in "difficult" sequences rich in hydrophobic residues. chemimpex.com
Solution-Phase Peptide Synthesis Strategies
While SPPS is dominant for many research applications, solution-phase peptide synthesis (also known as liquid-phase peptide synthesis, LPPS) remains a valuable strategy, especially for the large-scale production of peptides. nih.govsci-hub.se In this approach, the entire synthesis is carried out in solution without a solid support. This compound and its N-protected derivatives, such as Boc-Tyr(tBu)-OH, are also employed in these methods. chemimpex.comsigmaaldrich.comsigmaaldrich.com
Similar to its role in SPPS, the tert-butyl group serves to protect the tyrosine hydroxyl side chain from unwanted reactions during coupling steps in solution. creative-peptides.comchemimpex.com The stability of the tert-butyl group to various coupling conditions and its clean removal under specific acidic conditions make it a compatible protecting group for multi-step solution syntheses. chemimpex.comthieme-connect.de Solution-phase strategies often involve the synthesis of smaller peptide fragments which are then joined together (convergent synthesis). sci-hub.se The use of stable side-chain protection, like the tert-butyl group, is essential for the successful synthesis and purification of these intermediate fragments. sci-hub.seacs.org
Protein Engineering and Unnatural Amino Acid (UAA) Incorporation
The ability to incorporate unnatural amino acids (UAAs) like this compound into proteins at specific sites provides a powerful tool for studying and manipulating protein structure and function. chemimpex.comresearchgate.netnih.gov
Genetic code expansion is a technique that enables the site-specific incorporation of UAAs into proteins in living cells. nih.govacs.org This is achieved by repurposing a codon, typically a stop codon like UAG (amber codon), to encode the UAA. google.commdpi.com The process requires an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair. nih.govacs.org The engineered aaRS specifically recognizes the UAA (in this case, this compound) and attaches it to its cognate, engineered suppressor tRNA. acs.orgscispace.com This charged tRNA then delivers the UAA to the ribosome, where it is incorporated into the growing polypeptide chain in response to the designated codon. mdpi.com
Several studies have successfully demonstrated the site-specific incorporation of this compound (often abbreviated as Tby) into various proteins using evolved pyrrolysyl-tRNA synthetase (PylRS) or tyrosyl-tRNA synthetase (TyrRS) systems. scispace.comnih.govresearchgate.net This technology allows for the precise placement of this bulky, non-native residue at any desired position within a protein's sequence. scispace.com
Once incorporated, the unique properties of this compound can be exploited to modulate the structure and function of the target protein. chemimpex.comresearchgate.net
Steric Probing and Enzyme Engineering: The large steric bulk of the tert-butyl group (volume of 185.3 ų) can be used to probe protein structure and alter enzyme activity. rsc.organu.edu.au For instance, replacing a native amino acid in an enzyme's active site with this compound can create new steric constraints that influence substrate binding and catalysis. nih.govrsc.org In one study, incorporating this UAA into a diketoreductase significantly altered its enantioselectivity, demonstrating its utility in enzyme engineering. rsc.org Similarly, its incorporation into a lanthanide-dependent alcohol dehydrogenase modified the enzyme's enantioselectivity by influencing the interactions between the substrate and the protein. nih.gov
NMR Spectroscopy Probe: this compound serves as an exceptional probe for Nuclear Magnetic Resonance (NMR) spectroscopy studies of large proteins and protein complexes. acs.orgscispace.com The nine equivalent protons of the solvent-exposed tert-butyl group produce a single, sharp, and intense signal in a relatively uncrowded region of the ¹H NMR spectrum. scispace.comanu.edu.au This strong signal can be readily observed even in very large biomolecular systems (over 300 kDa) without the need for isotopic labeling, which is often complex and expensive. scispace.comnih.gov This has been used to study the quaternary structure of the DnaB helicase and to quantitatively measure ligand binding affinities. acs.orgscispace.com
Table 2: Research Applications of this compound Incorporation
| Application Area | Specific Use | Protein Example | Outcome |
|---|---|---|---|
| Enzyme Engineering | Modulating enantioselectivity | Diketoreductase | Increased enantiomeric excess for a specific reaction. rsc.org |
| Enzyme Engineering | Altering substrate interactions | Alcohol Dehydrogenase (PedH) | Modified enantioselectivity towards (S)-2-butanol. nih.gov |
| Structural Biology (NMR) | Probing quaternary structure | DnaB Helicase (320 kDa) | Demonstrated a three-fold symmetry in solution. acs.orgscispace.com |
| Structural Biology (NMR) | Measuring ligand binding | Aspartate/Glutamate (B1630785) Binding Protein | Allowed for quantitative measurement of a submicromolar dissociation constant. acs.orgscispace.com |
Bioconjugation and Biomolecule Labeling Research
The chemical compound this compound and its derivatives are pivotal in the field of bioconjugation and biomolecule labeling. The tert-butyl group serves as a crucial protecting group for the hydroxyl functionality of the tyrosine side chain. This protection prevents unwanted side reactions during peptide synthesis and allows for the specific and controlled attachment of biomolecules to other entities, such as drug molecules or imaging agents. chemimpex.comchemimpex.com This strategic protection is fundamental to creating complex, functional biomolecules for advanced therapeutic and diagnostic applications.
Development of Targeted Drug Delivery Systems
In the realm of targeted drug delivery, this compound derivatives are instrumental in the synthesis of peptide-drug conjugates. These conjugates are designed to enhance the bioavailability and target-specificity of therapeutic agents. chemimpex.comchemimpex.comchemimpex.com The temporary protection of the tyrosine hydroxyl group by the tert-butyl ether allows for the precise construction of peptide sequences that can act as carriers, guiding the attached drug to its intended site of action.
A notable research example is the synthesis of novel carboxylated chitosan-tyrosine conjugates intended for nose-to-brain delivery of dopamine (B1211576). researchgate.net In this work, this compound-tert-butyl ester hydrochloride was used as a starting material. The synthesis involved coupling this protected tyrosine derivative with N,O-carboxymethyl chitosan (B1678972) or 6-carboxy chitosan. researchgate.net The use of the tert-butyl protecting groups on both the hydroxyl and carboxyl groups of tyrosine ensured that the coupling reaction occurred specifically at the desired positions. The resulting conjugates demonstrated mucoadhesive properties and the ability to release the neurotransmitter in simulated nasal fluid, showcasing a promising strategy for targeted brain delivery. researchgate.net
| Compound Name | Role in Synthesis | Reference |
| This compound-tert-butyl ester hydrochloride | Protected amino acid for conjugation | researchgate.net |
| N,O-carboxymethyl chitosan | Starting polymer | researchgate.net |
| 6-carboxy chitosan | Starting polymer | researchgate.net |
| N,N'-dicyclohexylcarbodiimide (DCC) | Coupling agent | researchgate.net |
Creation of Advanced Diagnostic Tools
The application of this compound extends significantly into the development of sophisticated diagnostic tools, particularly in medical imaging and analytical biochemistry. chemimpex.com
One of the most prominent uses is in the synthesis of the positron emission tomography (PET) tracer, O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET). escholarship.orgnih.govmdpi.com This radiolabeled amino acid is widely used for imaging brain tumors, as it is transported into tumor cells at a higher rate than into normal brain tissue. nih.govnih.gov The synthesis of [18F]FET often starts from a precursor molecule, O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl ester (TET), where the tyrosine hydroxyl group is protected as a tert-butyl ether. escholarship.orgmdpi.comlumiprobe.com This protection is essential during the radiolabeling step. Following the nucleophilic substitution with [18F]fluoride, the protecting groups are removed to yield the final [18F]FET tracer. mdpi.comunimelb.edu.au Research has focused on optimizing this synthesis to achieve high radiochemical yields and purity, which are critical for clinical applications. mdpi.comunimelb.edu.au
| Precursor | Synthesis Method | Radiochemical Yield (non-decay-corrected) | Radiochemical Purity | Reference |
| O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl ester (TET) | Automated one-pot radiosynthesis | 35±5% | >99% | unimelb.edu.au |
| O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl ester (TET) | Automated synthesis on Trasis AllinOne module | 49% to 52% | Not specified | mdpi.com |
| O-(2-tosyloxyethyl)-N-trityl-l-tyrosine tert-butylester | Automated synthesis with tetra-butyl ammonium (B1175870) hydrogen carbonate/carbonate | 55-60% | >99% | nih.gov |
Furthermore, this compound has been ingeniously employed as a nuclear magnetic resonance (NMR) tag for studying large proteins and their interactions. acs.org In this application, the unnatural amino acid, referred to as Tby, is site-specifically incorporated into a protein. The tert-butyl group provides a sharp, distinct singlet signal in the 1H NMR spectrum, which is easily detectable even in very large biomolecules. acs.org This innovative labeling strategy has been used to determine the submicromolar dissociation constant (Kd) of the complex between glutamate and the E. coli aspartate/glutamate binding protein (DEBP), demonstrating its power as a sensitive diagnostic and research tool. acs.org
| Protein System | Measured Parameter | Value | Reference |
| E. coli aspartate/glutamate binding protein (DEBP) - Glutamate Complex | Dissociation constant (Kd) | 0.2 μM | acs.org |
Biological and Biomedical Research Applications
Investigations in Drug Discovery and Development
The incorporation of O-tert-Butyl-L-tyrosine into bioactive molecules is a key strategy in medicinal chemistry, aimed at overcoming prevalent challenges in drug design.
This compound is a crucial building block in solid-phase peptide synthesis (SPPS), the primary method for producing synthetic peptides for therapeutic use. chemimpex.comchemimpex.comchemimpex.com The tert-butyl group acts as a protecting group for the phenolic hydroxyl function of the tyrosine side chain. chemimpex.com This protection is essential to prevent unwanted side reactions during the stepwise assembly of the peptide chain, ensuring the synthesis of the correct peptide sequence with high purity and yield. chemimpex.com Its stability and compatibility make it a valuable component in the development of complex peptide-based drugs. chemimpex.comnetascientific.com The versatility of this compound allows for its incorporation into diverse peptide sequences, which is critical for research in drug design and the creation of more effective therapeutic agents. chemimpex.comchemimpex.com
A key application of this compound is in the design of prodrugs, which are inactive or less active precursors that are metabolized into the active drug within the body. chemimpex.comnih.gov This approach is often used to improve the pharmacokinetic properties of a drug. Tyrosine-based prodrugs have been shown to enhance the therapeutic potential of parent drugs. nih.govacademie-sciences.fr For example, linking tyrosine to the anticancer drug chlorambucil (B1668637) resulted in derivatives with enhanced cytotoxic effects against breast cancer cell lines. academie-sciences.fr
In the context of antiviral research, tyrosine was identified as a superior amino acid promoiety for acyclic nucleoside phosphonates (ANPs) like (S)-HPMPA. nih.gov The resulting prodrugs demonstrated good chemical stability and were efficiently activated to the parent antiviral compound. nih.gov Specifically, the tyrosine-(S)-HPMPA prodrug was found to be 2- to 6-fold more chemically stable than conjugates based on serine, threonine, or cysteine. nih.gov
| Prodrug Component | Advantage in Prodrug Design | Research Context |
| Tyrosine Moiety | Identified as a favorable amino acid promoiety. nih.gov | Development of antiviral acyclic nucleoside phosphonate (B1237965) (ANP) prodrugs. nih.gov |
| Tyrosine-(S)-HPMPA | Showed 2-6 fold greater chemical stability compared to other amino acid conjugates. nih.gov | SAR studies for (S)-HPMPA prodrugs. nih.gov |
| Tyrosinamide Moiety | Significantly increased stability in liver and intestine homogenates or plasma. nih.gov | Optimization of ANP prodrugs. nih.gov |
Enzyme Interaction and Catalysis Studies
The unique steric and electronic properties of this compound make it a valuable tool for investigating enzyme structure and function.
Incorporating this compound as a noncanonical amino acid (ncAA) into a protein allows researchers to probe the structure and function of enzyme active sites. researchgate.net This technique, known as genetic code expansion (GCE), enables the site-specific insertion of amino acids with unique properties. researchgate.net The bulky tert-butyl group can be used to understand steric constraints within an active site and how these constraints influence substrate binding and catalysis. rsc.orgplos.org
For example, studies on the enzyme diketoreductase (DKR) from Acinetobacter baylyi involved replacing a native tryptophan residue (Trp222) at the dimeric interface with this compound. rsc.orgplos.org This substitution led to significant changes in the enzyme's structure, particularly in the entrance tunnel to the active site, demonstrating the critical role of this residue's size in controlling substrate access. plos.org
The site-specific incorporation of this compound has been shown to dramatically alter the enantioselectivity of enzymes, which is a critical property for biocatalysts used in the synthesis of chiral compounds. rsc.orgplos.org Enantioselectivity refers to an enzyme's preference for producing one of two mirror-image isomers (enantiomers) of a product.
In a notable study, replacing Trp222 in diketoreductase with this compound was investigated. rsc.orgplos.org The wild-type enzyme showed a preference for producing the (R)-enantiomer of an alcohol product from the reduction of 2-chloro-1-phenylethanone. rsc.orgplos.org The introduction of the bulky this compound at position 222 enhanced this preference. rsc.org This modification increased the enantiomeric excess for the (R)-isomer from 9.1% for the wild-type enzyme to 33.7%. rsc.org This effect is attributed to the steric bulk of the O-tert-butyl group, which influences how the substrate binds in the active site. plos.orgnih.govacs.org Mutants with residues larger than tryptophan, such as this compound, retained the preference for the (R)-product, while smaller residues led to an inversion of enantioselectivity, favoring the (S)-product. nih.govacs.org
The incorporation of this compound has also been studied in a lanthanide-dependent alcohol dehydrogenase (PedH), where its inclusion influenced the interactions between the substrate and the protein, thereby modifying the enzyme's enantioselectivity. researchgate.net
Table of Research Findings: Effect of Amino Acid Substitution at Position 222 of Diketoreductase
| Amino Acid at Position 222 | Enantiomeric Excess (% ee) for (R)-alcohol | Fold Change in Activity | Key Finding |
| Tryptophan (Wild-Type) | 9.1% rsc.org | 1.0 | Baseline enantiopreference for (R)-isomer. rsc.org |
| This compound | 33.7% rsc.org | 64.6 - 70.2-fold increase acs.org | Enhanced preference for (R)-isomer due to large steric volume. rsc.orgnih.govacs.org |
| 4-Methoxy-L-phenylalanine | 10.5% rsc.org | ~5-fold decrease acs.org | Slight enhancement of (R)-preference. rsc.org |
| 4-Phenyl-L-phenylalanine | 29.7% rsc.org | 64.6 - 70.2-fold increase acs.org | Significant enhancement of (R)-preference. rsc.org |
| Valine, Leucine, Phenylalanine | Inverted to favor (S)-isomer nih.govacs.org | 1.3 to 5.9-fold decrease acs.org | Inversion of enantioselectivity caused by smaller residue size. plos.orgnih.govacs.org |
Mechanistic Studies on Tyrosinase Inactivation
Tyrosinase is a copper-containing enzyme that catalyzes the hydroxylation of monophenols to o-diphenols and the subsequent oxidation of o-diphenols to o-quinones, key steps in melanogenesis. tandfonline.com The study of its inactivation is crucial for developing depigmenting agents or understanding enzyme mechanisms. tandfonline.comtandfonline.com Research has shown that tyrosinase can undergo inactivation when reacting with its o-diphenolic substrates, a process known as suicide inactivation. tandfonline.comtandfonline.com
Studies using related compounds like 4-tert-butylphenol (B1678320) (TBF) and its corresponding o-diphenol, 4-tert-butylcatechol (B165716) (TBC), provide insight into the enzyme's inactivation mechanism. tandfonline.comtandfonline.comnih.gov Under aerobic conditions, the enzyme experiences suicide inactivation when it acts on TBC. tandfonline.comtandfonline.comnih.gov It is suggested that the monophenol TBF does not directly cause this inactivation; instead, the o-diphenol (TBC) produced during the reaction is responsible for the inactivation process. tandfonline.comtandfonline.comnih.gov This indicates an indirect mechanism of inactivation where the product of the enzymatic reaction, rather than the initial substrate, inactivates the enzyme. tandfonline.comresearchgate.net
A key distinction exists between monophenols that produce unstable o-quinones, such as the natural substrate L-tyrosine which leads to the rapid accumulation of L-dopa, and those like TBF which form a very stable o-quinone after oxidation. tandfonline.comtandfonline.comnih.gov Under anaerobic conditions, TBC can irreversibly inactivate the met and deoxy forms of tyrosinase, while the monophenol TBF actually protects the enzyme from this inactivation. tandfonline.comtandfonline.comnih.gov This protective effect is attributed to the stability of the resulting o-quinone, which prevents the regeneration of the inactivating o-diphenol in the medium. tandfonline.com These mechanistic studies, utilizing structural analogs, are fundamental to understanding the kinetic behavior and substrate interactions of tyrosinase. bibliotekanauki.pl
Neuroscience Research Paradigms
The structural similarity of this compound derivatives to the amino acid L-tyrosine, a precursor for key neurotransmitters, makes them valuable tools in neuroscience.
Derivatives of this compound are utilized in research to investigate neurotransmitter pathways. netascientific.com Its structural relationship to L-tyrosine, which is a precursor to dopamine (B1211576), allows it to be used in the synthesis of conjugates for studying brain delivery systems. researchgate.net For instance, this compound-tert-butyl ester hydrochloride has been used to synthesize chitosan-tyrosine conjugates aimed at improving the brain delivery of dopamine for potential therapeutic applications. researchgate.net The ability of these modified amino acids to mimic natural counterparts while possessing unique properties, like enhanced stability, makes them useful for exploring biochemical pathways and protein interactions within the nervous system. chemimpex.comchemimpex.com
The unique chemical properties of this compound derivatives position them as important building blocks in pharmaceutical development, particularly for therapies targeting neurological disorders. netascientific.comchemimpex.comchemimpex.com Its structure is considered a key ingredient for developing novel therapeutic agents. chemimpex.com By serving as a scaffold in the synthesis of new molecules, it aids researchers in creating drugs with improved characteristics, such as enhanced bioavailability and targeted delivery, which are critical for treating conditions like Alzheimer's and Parkinson's disease. chemimpex.commdpi.com The versatility of the compound allows chemists to tailor it for specific applications in drug discovery, contributing to the advancement of treatments for a range of neurological and metabolic diseases. netascientific.comchemimpex.com
Imaging Agent Development
One of the most significant clinical applications of this compound derivatives is in the field of medical imaging, specifically as precursors for PET tracers used in neuro-oncology.
O-(2-[18F]Fluoroethyl)-L-tyrosine ([18F]FET) is a widely used radiolabeled amino acid tracer for PET imaging, particularly for diagnosing and monitoring brain tumors. lumiprobe.comlunanano.casnmjournals.org The synthesis of this vital tracer relies on a protected precursor derived from this compound. Specifically, O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl ester, often abbreviated as TET, is the key starting material for the radiosynthesis of [18F]FET. lumiprobe.comlunanano.casnmjournals.orgmdpi.com This precursor undergoes a direct nucleophilic substitution reaction with the radioactive isotope fluorine-18 (B77423) ([18F]F-). snmjournals.orgmdpi.com The use of this specific precursor is central to many established, automated synthesis methods for producing [18F]FET for clinical use. snmjournals.organsto.gov.auunimelb.edu.au
The production of [18F]FET for clinical applications is typically achieved through a fully automated, one-pot, two-step synthesis process using the TET precursor. snmjournals.organsto.gov.ausnmjournals.org The general methodology involves:
Nucleophilic Fluorination : The TET precursor is reacted with [18F]fluoride in the presence of a phase transfer catalyst like Kryptofix 222 and a base such as potassium carbonate. ansto.gov.auunimelb.edu.au This step attaches the radioactive fluorine-18 to the ethyl group.
Acid Hydrolysis : The protecting groups (trityl and tert-butyl ester) are subsequently removed using acid hydrolysis, for example, with hydrochloric acid or trifluoroacetic acid, to yield the final [18F]FET product. snmjournals.orgmdpi.comansto.gov.au
This process has been implemented and optimized on various commercial automated synthesis modules, including the GE TracerLab, Synthera, Elixys, and FASTlab systems, to ensure reliable and reproducible production for routine clinical use. snmjournals.organsto.gov.auunimelb.edu.ausnmjournals.org
Purification of the final [18F]FET product is critical to ensure high radiochemical purity for human injection. researchgate.net Two main purification strategies are employed:
High-Performance Liquid Chromatography (HPLC) : This is a common method used to separate [18F]FET from unreacted precursors and byproducts, yielding high purity. snmjournals.orgmdpi.comansto.gov.au
Table 1: Comparison of Automated [18F]FET Synthesis Methodologies
| Synthesis Module/Method | Precursor | Radiochemical Yield (non-decay-corrected) | Synthesis Time | Radiochemical Purity | Citation |
|---|---|---|---|---|---|
| GE TracerLab FXFN | O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butylester (TET) | 35 ± 5% | 63 min | >99% | ansto.gov.auunimelb.edu.au |
| Synthera Platform | O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butylester (TET) | 25-30% | ~66 min | >95% | snmjournals.org |
| Trasis AllinOne | O-(2-tosyloxyethyl)-N-trityl-L-tyrosine-tert-butyl ester (TET) | 49-52% | Not Specified | >99% | mdpi.com |
| GE FASTlab (with SPE) | O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butylester (TET) | Not Specified (30-55% decay corrected) | Not Specified | Meets USP/Ph. Eur. | snmjournals.org |
Table 2: List of Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | |
| O-(2-[18F]Fluoroethyl)-L-tyrosine | [18F]FET |
| O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl ester | TET |
| 4-tert-butylphenol | TBF |
| 4-tert-butylcatechol | TBC |
| L-tyrosine | |
| L-dopa | |
| Dopamine | |
| Chitosan (B1678972) | |
| This compound-tert-butyl ester hydrochloride | |
| Fluorine-18 | [18F]F |
| Kryptofix 222 | |
| Potassium Carbonate | |
| Hydrochloric Acid | |
| Trifluoroacetic Acid | |
| O-(2-[18F]fluoroethyl)-L-tyrosyl-L-glycine | FET-Gly |
| O-(2-[18F]fluoroethyl)-L-tyrosyl-L-alanine | FET-Ala |
Advanced Characterization and Spectroscopic Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a cornerstone technique for the structural and dynamic analysis of molecules. For O-tert-Butyl-L-tyrosine, both proton (¹H) and fluorine-19 (¹⁹F) NMR offer unique advantages.
One-dimensional ¹H NMR spectroscopy is a powerful tool for the structural verification of this compound, often abbreviated as Tby. nih.govacs.org A key feature in its ¹H NMR spectrum is the signal from the tert-butyl group. nih.gov Due to the chemical equivalence of its nine protons and rapid bond rotations, this group generates a sharp, intense singlet resonance. acs.org This signal appears in a spectral region with minimal overlap from other methyl resonances, making it an outstanding and easily identifiable NMR tag. nih.govacs.org
The utility of this unique ¹H NMR signal extends to the study of large biomolecular systems. When this compound is site-specifically incorporated into proteins, its sharp singlet can be readily observed even in very high-molecular-weight proteins, such as the 320 kDa DnaB hexamer, without the need for isotope labeling. nih.govacs.org This has been instrumental in demonstrating that the Bacillus stearothermophilus DnaB hexamer preferentially adopts a 3-fold symmetry in solution. nih.govacs.org Furthermore, the high signal intensity allows for the quantitative measurement of weak molecular interactions, such as determining the submicromolar dissociation constant (Kd) for ligand binding. nih.govacs.org Researchers have also demonstrated the dual incorporation of this compound and another unnatural amino acid, N6-(((trimethylsilyl)methoxy)carbonyl)-l-lysine (TMSK), into a single protein, where the proximity of the tert-butyl and TMS groups could be confirmed by nuclear Overhauser effects (NOEs). anu.edu.auacs.org
| Group | ¹H NMR Signal Characteristic | Significance |
| tert-butyl Protons | Sharp, intense singlet | Excellent NMR tag for structural and interaction studies. nih.govacs.org |
| Aromatic Protons | Multiplets in the aromatic region | Confirms the tyrosine ring structure. |
| Backbone Protons (α-H, β-H) | Signals in the aliphatic region | Provides information on the amino acid backbone conformation. rsc.org |
This table presents generalized characteristics. Specific chemical shifts can vary based on solvent and molecular context.
For enhanced sensitivity in biological studies, a fluorinated analog, Fmoc-perfluoro-tert-butyl tyrosine, has been developed. nih.govresearchgate.net In ¹⁹F NMR, the nine chemically equivalent fluorine atoms of the perfluoro-tert-butyl group produce a sharp and intense singlet, similar to the proton analog but with the added benefits of ¹⁹F detection. nih.govresearchgate.net The primary advantage is the absence of any natural fluorine background in most biological systems, which results in exceptionally clean spectra. researchgate.net
This high sensitivity allows for the detection of peptides containing the perfluoro-tert-butyl tyrosine label at nanomolar concentrations. nih.gov For instance, the probe was successfully detected by ¹⁹F NMR in just 30 seconds at a 500 nM peptide concentration. nih.govresearchgate.net This makes it a highly effective tool for sensitively monitoring protein-protein interactions and protein function in complex solutions. nih.govresearchgate.netbeilstein-journals.org Studies have used this probe to detect peptide binding to the estrogen receptor and to observe the inhibition of this interaction by antagonists. researchgate.net
| Probe | ¹⁹F NMR Signal | Reported Chemical Shift (δ) | Application |
| Ac-TTyr(C4F9)PN-NH2 | Sharp singlet | –69.1 ppm | Sensitive detection for protein function and interaction studies. nih.gov |
Mass Spectrometry (MS) for Structural Confirmation and Purity Assessment
Mass spectrometry is an indispensable tool for confirming the molecular weight and assessing the purity of this compound and peptides incorporating it. nih.gov It is a standard quality control method used alongside HPLC to verify that the correct product has been synthesized. nih.govnih.gov
LC-MS/MS, which couples liquid chromatography with tandem mass spectrometry, is frequently used. nih.govnih.gov This technique not only confirms the mass of the parent molecule but can also provide sequence information for peptides through fragmentation analysis. nih.gov For quantitative studies, butylated modified tyrosines can be analyzed using Multiple Reaction Monitoring (MRM), a highly sensitive and specific MS technique that filters for both a precursor ion and a specific fragment ion. nih.gov This method has been used to quantify modified tyrosines in biological samples like urine, with detection limits in the low to sub-nanomolar range. nih.gov
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is fundamental for both the analysis and purification of this compound.
Analytical HPLC: Reversed-phase HPLC (RP-HPLC) is the most common method for determining the purity of this compound and related peptides. nih.govnih.gov A single, sharp peak in the chromatogram typically indicates a high degree of purity. nih.gov The mobile phase commonly consists of a mixture of water and an organic solvent like acetonitrile, with an acid modifier such as trifluoroacetic acid (TFA) or formic acid. nih.govsielc.com Formic acid is often preferred when the HPLC is connected to a mass spectrometer, as it is more compatible with MS ionization sources. sielc.com
Preparative HPLC: On a larger scale, preparative RP-HPLC is used to purify the synthesized compound, effectively separating it from unreacted starting materials or byproducts. nih.gov Furthermore, specialized chiral HPLC methods have been developed to separate the D- and L-enantiomers of this compound, which is critical for applications where stereochemistry is important. google.com A patent describes a method using a teicoplanin-bonded chiral stationary phase to resolve the racemic mixture. google.com
| HPLC Mode | Stationary Phase | Typical Mobile Phase | Application |
| Analytical RP-HPLC | C8 or C18 | Water/Acetonitrile with 0.1% TFA | Purity assessment. nih.govnih.gov |
| Preparative RP-HPLC | C8 or C18 | Water/Acetonitrile with 0.1% TFA | Purification of synthesized compound. nih.gov |
| Chiral HPLC | Teicoplanin-bonded | Methanol/Water | Separation of D- and L-enantiomers. google.com |
X-ray Crystallography in the Elucidation of Molecular Structures
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. researchgate.net
While a specific crystal structure for this compound is not detailed in the provided search results, the technique has been widely applied to closely related compounds, such as L-tyrosine esters and various polymorphs of L-tyrosine itself. researchgate.netcam.ac.uk For example, the crystal structure of L-tyrosine methyl ester has been determined and compared to other tyrosine derivatives to understand how modifications affect solid-state properties and intermolecular interactions. researchgate.net Such studies are crucial for understanding the physical properties of these compounds, which is a foundational step in drug design and delivery. researchgate.net The analysis of Fmoc-protected amino acids, including tyrosine derivatives, via X-ray crystallography has also been a subject of study to understand their interaction patterns. nauka.gov.pl
Materials Science and Supramolecular Chemistry Research
Controlled Self-Assembly of Modified Aromatic Amino Acids
The self-assembly of amino acid derivatives is a spontaneous process driven by non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to ordered supramolecular structures. mdpi.com Research has demonstrated that by modifying amino acids, such as the introduction of the bulky tert-butyl group to the hydroxyl moiety of L-tyrosine and the addition of a Fmoc protecting group, their self-assembly behavior can be precisely controlled. researchgate.netresearchgate.net
Studies on Fmoc-Tyr(tbu)-OH have revealed its capacity to form distinct and well-defined morphologies. researchgate.netresearchgate.netchemrxiv.orgchemrxiv.org The process of self-assembly and the resulting structures are highly influenced by external conditions such as solvent, concentration, and temperature. researchgate.netresearchgate.net For instance, at room temperature, Fmoc-Tyr(tbu)-OH has been observed to form sphere-like self-assembled structures. researchgate.net This controlled aggregation showcases the potential of using modified amino acids as fundamental units for creating complex materials. researchgate.netchemrxiv.org The investigation into the self-assembly mechanisms often employs techniques like optical microscopy and solution-state 1H NMR to characterize the formation and structure of the resulting aggregates. researchgate.netresearchgate.net
The introduction of protective groups like Fmoc and tert-butyl is a key strategy in solid-phase peptide synthesis (SPPS) to prevent unwanted side-chain reactions. mdpi.comcaymanchem.com This same principle of chemical modification is leveraged in materials science to direct the self-assembly process. mdpi.com The aromatic nature of the tyrosine residue within Fmoc-Tyr(tbu)-OH contributes to π-π stacking interactions, which, along with other non-covalent forces, play a crucial role in the formation of stable supramolecular architectures. mdpi.com
Design and Fabrication of Novel Materials with Tunable Morphologies
The ability to control the self-assembly of Fmoc-Tyr(tbu)-OH opens up avenues for the rational design and fabrication of novel materials with morphologies that can be tuned for specific applications. researchgate.netchemrxiv.org The morphological landscape of materials derived from this compound is diverse, encompassing fibers, spherical aggregates, and even more complex flower-like structures. researchgate.netresearchgate.netchemrxiv.orgchemrxiv.org
A significant finding in the study of Fmoc-Tyr(tbu)-OH is the morphological transition that can be induced by temperature changes. researchgate.net Research has shown that upon heating to 70°C, the sphere-like structures formed at room temperature can transform into different morphologies. researchgate.net This temperature-dependent morphological change highlights the dynamic nature of the self-assembled structures and provides a simple yet effective method for tuning the material's architecture. researchgate.netresearchgate.net The concentration of the Fmoc-Tyr(tbu)-OH solution is another critical parameter that influences the resulting morphology, with different structures being observed at lower and higher concentrations. researchgate.netresearchgate.net
The exploration of modified amino acids like Fmoc-Tyr(tbu)-OH for material fabrication is part of a broader effort to develop biocompatible materials for potential applications in fields such as drug delivery, tissue engineering, and sensing. researchgate.netresearchgate.net The simple and direct fabrication of well-defined structures from a single modified amino acid provides a powerful platform for creating advanced functional materials. researchgate.netresearchgate.netchemrxiv.orgchemrxiv.org The resulting self-assembled structures, such as hydrogels, can exhibit properties that make them suitable for use in functional foods and nutraceuticals. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
